![molecular formula C20H12KN2O4 B1582410 [2,2'-ビキノリン]-4,4'-ジカルボン酸カリウム CAS No. 63451-34-3](/img/structure/B1582410.png)

[2,2'-ビキノリン]-4,4'-ジカルボン酸カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt, also known as BQD, is a versatile organic compound commonly used in a variety of scientific research applications. BQD is a white, odorless, crystalline solid with a melting point of 170-172 °C and a boiling point of 273 °C. It is soluble in water and organic solvents, and is a highly reactive compound. BQD is a valuable tool for researchers due to its wide range of applications and its relative stability in a variety of conditions.

科学的研究の応用

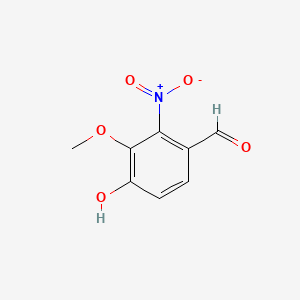

タンパク質定量アッセイ

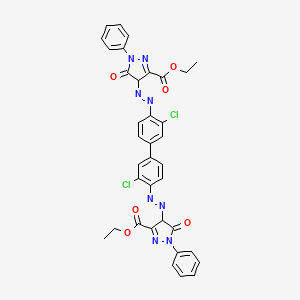

この化合物は、溶液中のタンパク質の総量を測定するビシンコニン酸(BCA)アッセイで広く使用されています。ビウレット反応により、紫色の着色が生じる比色反応を通じて、第一銅イオンの存在を検出します .

セルロース還元末端の測定

セルロースの還元末端の量(セルロース1グラムあたりのマイクロモルで測定)を決定するために使用されてきました。 この用途は、セルロース構造とその酵素的分解の研究において重要です .

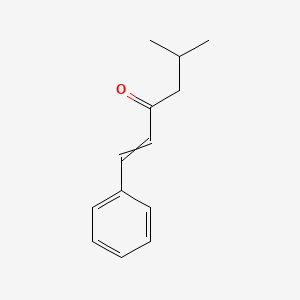

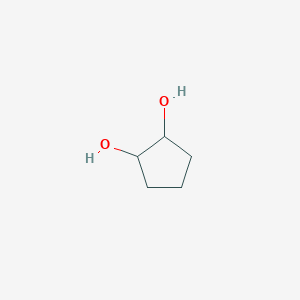

好気的酸化反応における配位子

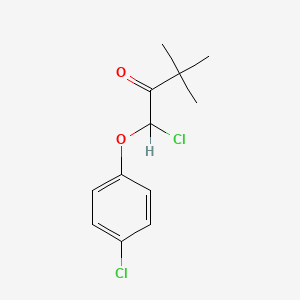

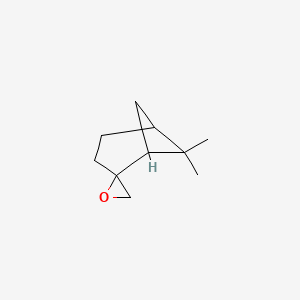

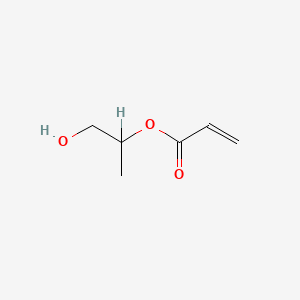

この化合物は、パラジウム触媒とともに使用する場合、アルコールの好気的酸化(第一級、第二級、およびベンジル)における配位子として機能します。 これは、さまざまな化学製品の製造のための有機合成における重要な反応です .

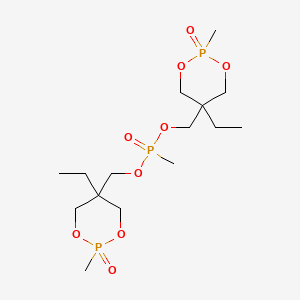

銅錯体の合成とキャラクタリゼーション

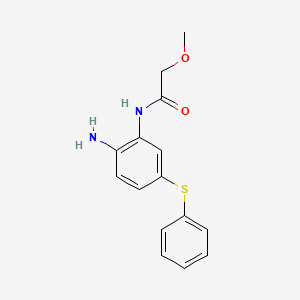

研究者は、2,2'-ビシンコニン酸二カリウム塩配位子を有する銅(I)錯体を合成しました。 これらの錯体は、元素分析、NMRおよびUV-vis分光法、および電気化学を用いて特徴付けられています .

作用機序

Target of Action

Potassium [2,2’-biquinoline]-4,4’-dicarboxylate, also known as 2,2’-Bicinchoninic acid dipotassium salt or [2,2’-Biquinoline]-4,4’-dicarboxylic acid, dipotassium salt, is a complex compound. It’s known that biquinoline compounds can form conjugate systems with various metals, and they are widely used in the detection and determination of trace metals .

Mode of Action

It’s known that 2,2’-biquinoline can interact with copper ions to produce a purple color, making it a highly selective reagent for copper detection .

Biochemical Pathways

Potassium is a critical macronutrient in crops, and deficiency in potassium has substantial effects on crop growth . Potassium is involved in maintaining intracellular fluid volume and transmembrane electrochemical gradients .

Pharmacokinetics

It’s known that the pharmacokinetics of a drug molecule is crucial for understanding its behavior within the body .

Result of Action

Potassium is known to play a vital role in various physiological and biochemical processes in cells and organs like carbohydrate metabolism, photosynthesis, protein synthesis, enzyme activation, and stomatal movements .

Action Environment

It’s known that the environment can significantly impact the action of potassium in plants .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt involves the reaction of 2-aminobenzoic acid with 2,2'-bipyridine in the presence of a coupling agent to form [2,2'-Biquinoline]-4-carboxylic acid. This intermediate is then oxidized to [2,2'-Biquinoline]-4,4'-dicarboxylic acid, which is subsequently converted to the dipotassium salt by reaction with potassium hydroxide.", "Starting Materials": [ "2-aminobenzoic acid", "2,2'-bipyridine", "coupling agent", "oxidizing agent", "potassium hydroxide" ], "Reaction": [ "Step 1: 2-aminobenzoic acid is reacted with 2,2'-bipyridine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form [2,2'-Biquinoline]-4-carboxylic acid.", "Step 2: [2,2'-Biquinoline]-4-carboxylic acid is oxidized to [2,2'-Biquinoline]-4,4'-dicarboxylic acid using an oxidizing agent, such as potassium permanganate or sodium dichromate.", "Step 3: [2,2'-Biquinoline]-4,4'-dicarboxylic acid is converted to the dipotassium salt by reaction with potassium hydroxide." ] } | |

| 63451-34-3 | |

分子式 |

C20H12KN2O4 |

分子量 |

383.4 g/mol |

IUPAC名 |

dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |

InChI |

InChI=1S/C20H12N2O4.K/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26); |

InChIキー |

BGPXYISLRYJUOI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[K+].[K+] |

正規SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[K] |

| 63451-34-3 | |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

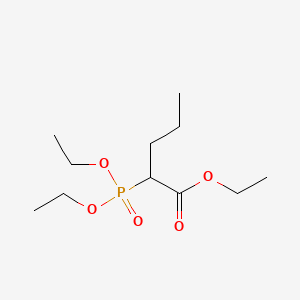

Feasible Synthetic Routes

Q1: How does BQC contribute to catalytic activity in aqueous solutions?

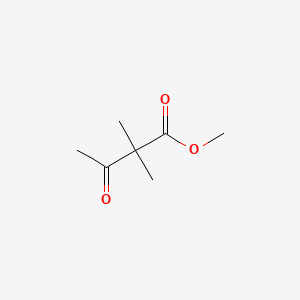

A1: BQC acts as a ligand, forming water-soluble complexes with metal ions like copper [] and iridium []. This solubility is crucial for catalysis in aqueous environments. For instance, BQC enhances the catalytic activity of CuCl2 in the oxidation of alkylarenes with tert-Butyl hydroperoxide []. Similarly, it boosts the efficiency of [Ir(COD)Cl]2 in Oppenauer-type oxidation of secondary alcohols []. The enhanced solubility of the metal complexes in water, facilitated by BQC, plays a crucial role in these reactions.

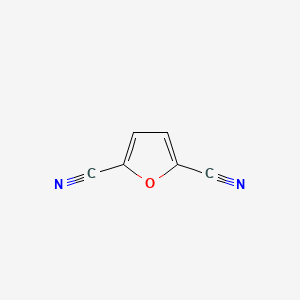

Q2: Are there specific structural features of BQC that contribute to its effectiveness as a ligand?

A2: Yes, the structure of BQC is key to its function. The two carboxylate groups, present as potassium salts, enhance water solubility. Furthermore, the biquinoline nitrogen atoms act as strong coordinating sites for metal ions [, ]. This coordination forms the basis for the formation of catalytically active metal complexes.

Q3: Beyond oxidation reactions, what other applications of BQC-metal complexes are being explored?

A3: BQC-metal complexes show promise in a variety of applications. For instance, a Cu(i) complex with BQC exhibits red light absorption and a unique color-changing property upon freezing and melting, highlighting its potential in material science []. This diversity in applications stems from BQC's ability to modulate the properties of metal ions in solution.

Q4: Are there any environmental benefits to using BQC in catalytic systems?

A4: Yes, employing BQC can contribute to greener chemical processes. The use of BQC-CuCl2 system allows for the oxidation of benzylic compounds to occur in an organic solvent-free environment []. This reduces waste and minimizes the use of potentially harmful organic solvents, aligning with the principles of green chemistry.

Q5: What future research directions are anticipated for BQC and its derivatives?

A5: Further research could explore the use of BQC with a wider range of metal ions to discover novel catalytic activities. Modifying the BQC structure itself might further enhance its solubility, stability, and fine-tune its interaction with specific metals, paving the way for tailored catalytic systems. Additionally, exploring the photophysical properties of BQC-metal complexes, especially in the context of deep-red emitting iridium complexes [], could open doors for new applications in areas like photodynamic therapy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。